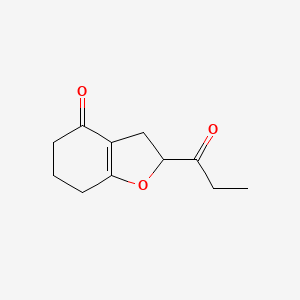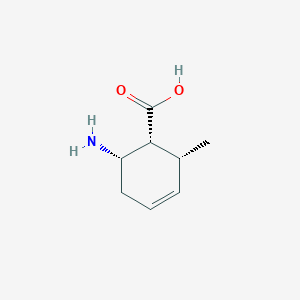![molecular formula C20H26N2 B14210852 1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine] CAS No. 827037-94-5](/img/structure/B14210852.png)
1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] is a complex organic compound characterized by a spiro structure, where a cyclohexane ring is fused to a perimidine moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] typically involves the reaction of cyclohexanone with 1,3-diethyl-2-aminobenzimidazole under acidic conditions. The reaction proceeds through a spirocyclization mechanism, forming the spiro compound as the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where the perimidine moiety is substituted with different nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted perimidine derivatives.
Aplicaciones Científicas De Investigación
1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-quinazoline]
- 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-benzimidazole]
- 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-pyrimidine]
Comparison: 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] stands out due to its unique perimidine moiety, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its structural features allow for diverse applications and make it a valuable compound in scientific research.
Propiedades
Número CAS |
827037-94-5 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1',3'-diethylspiro[cyclohexane-1,2'-perimidine] |
InChI |
InChI=1S/C20H26N2/c1-3-21-17-12-8-10-16-11-9-13-18(19(16)17)22(4-2)20(21)14-6-5-7-15-20/h8-13H,3-7,14-15H2,1-2H3 |
Clave InChI |
HNAIDMLLUBPFPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC3=C2C(=CC=C3)N(C14CCCCC4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
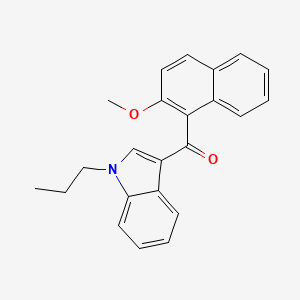
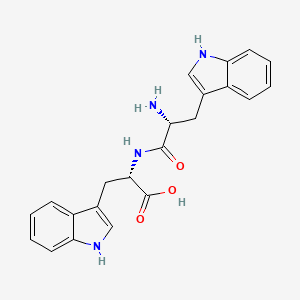
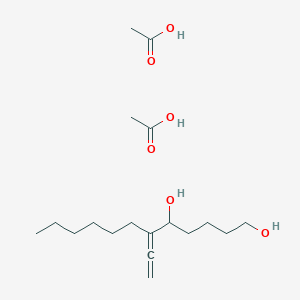
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
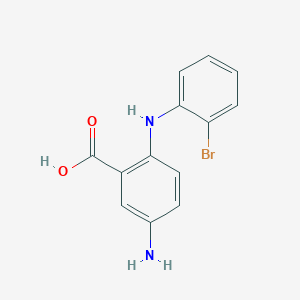
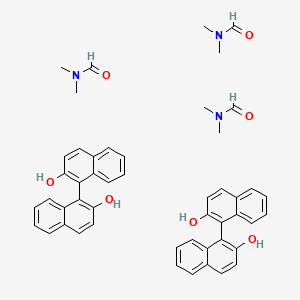
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
